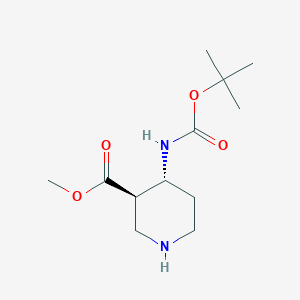
(3R,4R)-rel-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-rel-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate is a chemical compound with the molecular formula C12H22N2O4. It is a piperidine derivative, which is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is known for its stability and reactivity, making it a valuable building block in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-rel-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate typically involves the protection of the amine group and the esterification of the carboxylic acid group. One common method includes the reaction of 4-aminopiperidine with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected amine. This intermediate is then reacted with methyl chloroformate to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-rel-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-rel-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (3R,4R)-rel-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate involves its interaction with specific molecular targets. The Boc protecting group provides stability, allowing the compound to undergo various chemical transformations. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylamine: An aliphatic primary amine used in organic synthesis.
Piperine: An alkaloid from black pepper with various biological activities.
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: A compound used as an intermediate in drug synthesis.
Uniqueness
(3R,4R)-rel-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate is unique due to its specific stereochemistry and functional groups, which provide versatility in chemical reactions and applications. Its stability and reactivity make it a valuable intermediate in the synthesis of complex molecules, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
methyl (3R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMRLHYTQICGLN-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCNC[C@H]1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
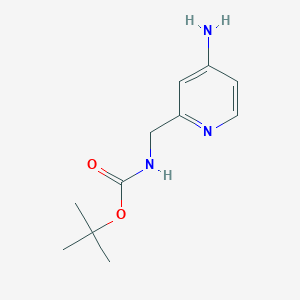
![4-Phenyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine](/img/structure/B8011942.png)


![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B8011952.png)
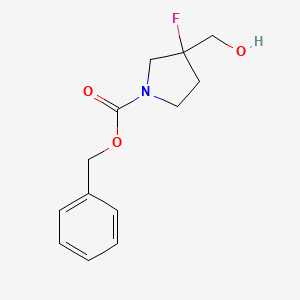
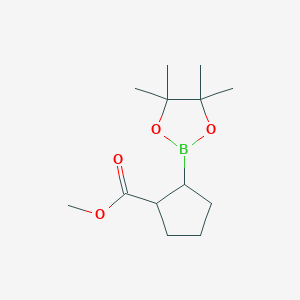
![tert-butyl N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]carbamate](/img/structure/B8011964.png)
![1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B8011968.png)

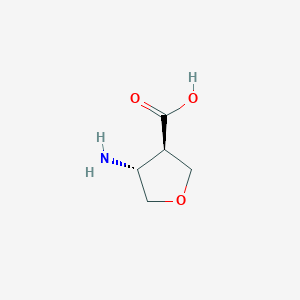
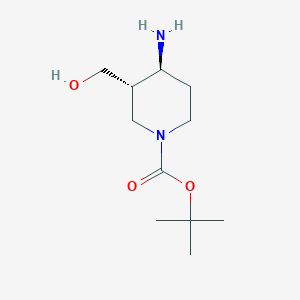
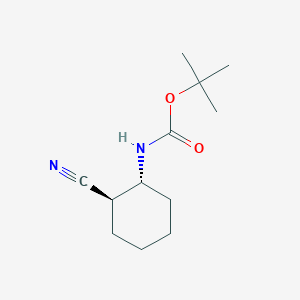
![4-[(1R,2S)-rel-2-aminocyclopropyl]phenol](/img/structure/B8012003.png)
